3-(Ethylsulfanyl)-2,2,3,3-tetrafluoropropanoyl fluoride
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Overview
Description
3-(Ethylsulfanyl)-2,2,3,3-tetrafluoropropanoyl fluoride is a fluorinated organic compound with a unique structure that includes both sulfur and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)-2,2,3,3-tetrafluoropropanoyl fluoride can be achieved through several methods. One common approach involves the fluorination of sulfur-containing precursors. For example, the reaction of ethylthiol with tetrafluoropropanoyl fluoride under controlled conditions can yield the desired compound. The reaction typically requires a fluorinating agent such as sulfur tetrafluoride or a similar reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes. These processes often utilize advanced fluorinating agents and catalysts to ensure high yields and purity. The use of continuous flow reactors and other modern techniques can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfanyl)-2,2,3,3-tetrafluoropropanoyl fluoride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thiol form.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Ethylsulfanyl)-2,2,3,3-tetrafluoropropanoyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Mechanism of Action
The mechanism of action of 3-(Ethylsulfanyl)-2,2,3,3-tetrafluoropropanoyl fluoride involves its interaction with various molecular targets. The sulfur and fluorine atoms in the compound can form strong bonds with target molecules, leading to the inhibition or modification of their activity. This compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, thereby altering their function .
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylsulfanyl)-2,2,3,3-tetrafluoropropanoyl fluoride
- 3-(Propylsulfanyl)-2,2,3,3-tetrafluoropropanoyl fluoride
- 3-(Butylsulfanyl)-2,2,3,3-tetrafluoropropanoyl fluoride
Uniqueness
3-(Ethylsulfanyl)-2,2,3,3-tetrafluoropropanoyl fluoride is unique due to its specific combination of ethylsulfanyl and tetrafluoropropanoyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specialized applications in various fields .
Properties
CAS No. |
77705-88-5 |
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Molecular Formula |
C5H5F5OS |
Molecular Weight |
208.15 g/mol |
IUPAC Name |
3-ethylsulfanyl-2,2,3,3-tetrafluoropropanoyl fluoride |
InChI |
InChI=1S/C5H5F5OS/c1-2-12-5(9,10)4(7,8)3(6)11/h2H2,1H3 |
InChI Key |
SDVQPYJHQJLWMU-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C(C(=O)F)(F)F)(F)F |
Origin of Product |
United States |
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